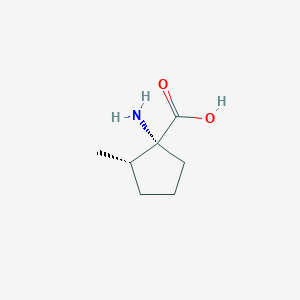![molecular formula C10H15OP B12565585 4-Methyl-2-[(propan-2-yl)phosphanyl]phenol CAS No. 197722-07-9](/img/structure/B12565585.png)
4-Methyl-2-[(propan-2-yl)phosphanyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-[(propan-2-yl)phosphanyl]phenol is an organic compound characterized by the presence of a phosphanyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(propan-2-yl)phosphanyl]phenol typically involves the reaction of 4-methylphenol with a suitable phosphanyl reagent under controlled conditions. One common method involves the use of isopropylphosphine in the presence of a catalyst to facilitate the formation of the phosphanyl group on the phenol ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-[(propan-2-yl)phosphanyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The phosphanyl group can be reduced to form phosphine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the phenol ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: Phosphine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
4-Methyl-2-[(propan-2-yl)phosphanyl]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-[(propan-2-yl)phosphanyl]phenol involves its interaction with specific molecular targets and pathways. The phosphanyl group can coordinate with metal ions, influencing various catalytic processes. Additionally, the phenol group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylphenol: Lacks the phosphanyl group but shares the phenol structure.
2-Isopropylphenol: Contains an isopropyl group but lacks the phosphanyl group.
Phenylphosphine: Contains a phosphanyl group but lacks the phenol structure.
Uniqueness
4-Methyl-2-[(propan-2-yl)phosphanyl]phenol is unique due to the presence of both the phosphanyl and phenol groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
197722-07-9 |
|---|---|
Formule moléculaire |
C10H15OP |
Poids moléculaire |
182.20 g/mol |
Nom IUPAC |
4-methyl-2-propan-2-ylphosphanylphenol |
InChI |
InChI=1S/C10H15OP/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7,11-12H,1-3H3 |
Clé InChI |
FZWIFEMXXSYPFU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)PC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
![5-Amino-2-(2,4-dimethylphenyl)-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B12565512.png)
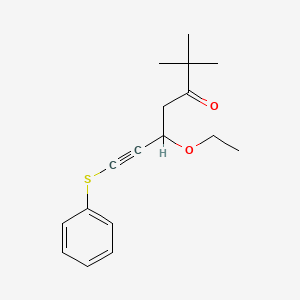
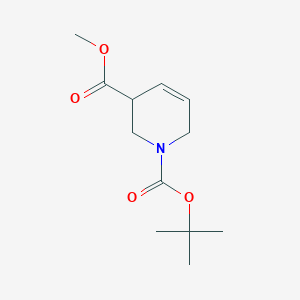
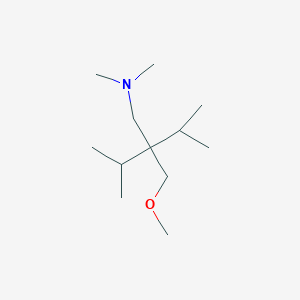
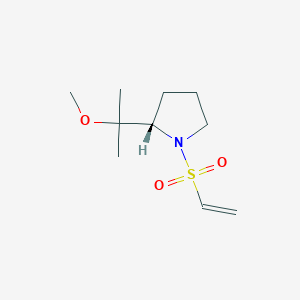

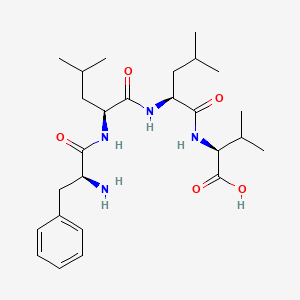
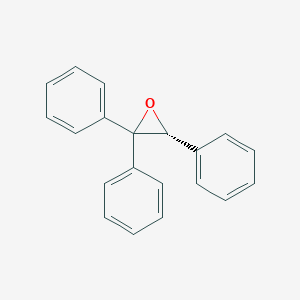
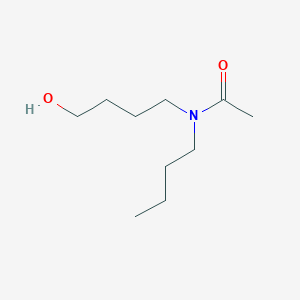
![9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B12565567.png)
![1-Ethyl-3-[(4-methoxyphenyl)amino]-4-phenyl-1H-pyrrole-2,5-dione](/img/structure/B12565572.png)
